1,3,5,7-Tetramethylanthracene-9,10-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetramethylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,3,5,7-tetramethylbenzene with phthalic anhydride, followed by cyclization and oxidation steps . The reaction typically requires the use of a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,3,5,7-Tetramethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,3,5,7-Tetramethylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5,7-tetramethylanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Anthraquinone: The parent compound of 1,3,5,7-tetramethylanthracene-9,10-dione, known for its use in dye production.
1,4-Dimethylanthracene-9,10-dione: A related compound with two methyl groups, exhibiting different chemical properties and reactivity.
2,3,6,7-Tetramethylanthracene-9,10-dione: Another tetramethyl derivative with methyl groups at different positions, leading to variations in its chemical behavior.
Uniqueness: The presence of four methyl groups enhances its stability and alters its electronic properties compared to other anthraquinone derivatives .
Properties
CAS No. |
6332-05-4 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1,3,5,7-tetramethylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-9-5-11(3)15-13(7-9)17(19)16-12(4)6-10(2)8-14(16)18(15)20/h5-8H,1-4H3 |
InChI Key |
ISQFYHBWKRJRKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(C=C(C=C3C2=O)C)C)C |
Origin of Product |
United States |
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